3-Phenyl-2,5-dihydrothiophene 1,1-dioxide
Overview
Description
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is a sulfur-containing heterocyclic compound that has attracted significant research interest due to its potential applications in various fields, including medicine, agriculture, and materials science. The compound is also known as phenylthiophene dioxide and is a derivative of thiophene, a five-membered aromatic ring containing four carbon atoms and one sulfur atom.
Scientific Research Applications
Thermodynamic Property Research
The critically evaluated thermodynamic property data for 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide can be utilized in research focused on understanding the behavior of organic compounds under various conditions. This data is essential for predicting compound stability, reactivity, and interaction with other substances .
Synthesis of Polycyclic Systems
This compound is used in the synthesis of polycyclic derivatives of sulfolane (sulfolene), which are important in developing new materials with potential applications in pharmaceuticals, agrochemicals, and advanced material sciences .
Chemical Synthesis
The chemical properties of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide are studied for various reactions including ionic additions, radical initiated reactions, and Diels-Alder reactions. These studies are crucial for creating new compounds with desired properties for use in chemical synthesis .
Material Science Research
Scientists with experience in material science may explore the use of this compound in developing new materials with unique properties such as enhanced durability or conductivity .
Life Science Research
In life science research, this compound could be investigated for its biological activity and potential therapeutic applications. Its structural similarity to biologically active molecules may make it a candidate for drug development .
Analytical Chemistry
Due to its unique structure, 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide can serve as a standard or reference material in analytical chemistry to calibrate instruments or validate analytical methods .
Safety and Handling Studies
Research into the safety and handling of chemicals can also benefit from studying this compound. Understanding its interaction with various materials and conditions is crucial for developing safe handling protocols .
Custom Synthesis and Procurement
The compound’s availability for custom synthesis and procurement indicates its demand in various research fields where specific modifications or derivatives are required for specialized studies .
NIST - Thermodynamic Properties Springer - Synthesis of Polycyclic Systems VTechWorks - Chemical Properties Study MilliporeSigma - Safety Data Sheet MilliporeSigma - Material Science Research ChemScene - Custom Synthesis
Mechanism of Action
Target of Action
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide, also known as sulfolene, is a versatile compound used in the synthesis of various cyclic compounds .
Mode of Action
The mode of action of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide involves its participation in various reactions. It’s used in polyalkylation reactions due to the CH-acidity of methylene groups of dihydrothiophene-1,1-dioxide . It also participates in addition reactions and transformations of functional groups of the sulfolene ring .
Biochemical Pathways
It’s known to be involved in the synthesis of various cyclic compounds, which can affect multiple biochemical pathways .
Result of Action
The result of the action of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide is the synthesis of various cyclic compounds, including biologically active substances . These substances can have various molecular and cellular effects depending on their specific structures and functions.
Action Environment
The action of 3-Phenyl-2,5-dihydrothiophene 1,1-dioxide can be influenced by various environmental factors. For instance, its stability can be affected by temperature . .
properties
IUPAC Name |
3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-6-10(8-13)9-4-2-1-3-5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSYLFPQPSYRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365430 | |
Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2,5-dihydrothiophene 1,1-dioxide | |
CAS RN |
57465-40-4 | |
Record name | 3-phenyl-2,5-dihydrothiophene 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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